molecular formula C8H10FNO B8286238 (6-Ethyl-5-fluoro-3-pyridinyl)methanol

(6-Ethyl-5-fluoro-3-pyridinyl)methanol

Cat. No.: B8286238
M. Wt: 155.17 g/mol
InChI Key: KKZVLCNWPPDXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Ethyl-5-fluoro-3-pyridinyl)methanol, also known as 5-Ethyl-6-fluoro-3-pyridinol, is a fluorinated pyridine derivative with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . This compound is of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic intermediate or building block for the development of more complex molecules. Its structure, featuring both a hydroxymethyl and a fluorine substituent on the pyridine ring, makes it a valuable precursor for constructing targeted compounds, including potential pharmaceuticals and agrochemicals. Research into fluorinated pyridines, such as this one, is a prominent area due to the ability of the fluorine atom to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . For instance, related ethyl-fluoro-pyrimidine structures have been identified as key intermediates in the synthetic pathways of active pharmaceutical ingredients, underscoring the research value of this chemical family . The compound is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(6-ethyl-5-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C8H10FNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3

InChI Key

KKZVLCNWPPDXKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CO)F

Origin of Product

United States

Synthetic Methodologies for 6 Ethyl 5 Fluoro 3 Pyridinyl Methanol and Its Key Precursors

Retrosynthetic Analysis of (6-Ethyl-5-fluoro-3-pyridinyl)methanol

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The primary alcohol functionality can be derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde at the 3-position. This leads back to a key intermediate, a 6-ethyl-5-fluoro-nicotinic acid derivative.

The ethyl group at the 6-position and the fluorine atom at the 5-position can be envisioned as being introduced through various methods. The ethyl group could be installed via a cross-coupling reaction on a halogenated pyridine (B92270), while the fluorine atom could be introduced via nucleophilic aromatic substitution or a C-H fluorination reaction. This analysis suggests that a plausible synthetic strategy would involve the step-wise functionalization of a di- or tri-substituted pyridine ring.

Below is a table outlining potential precursors identified through this retrosynthetic approach.

Precursor NameMolecular FormulaRole in Synthesis
6-Ethyl-5-fluoro-nicotinic acidC₈H₈FNO₂Direct precursor, requires reduction of the carboxylic acid.
3-Bromo-5-fluoro-6-ethylpyridineC₇H₇BrFNIntermediate for introducing the hydroxymethyl group via metalation or cross-coupling.
5-Fluoro-6-chloronicotinonitrileC₆H₂ClFN₂Early-stage precursor for sequential introduction of ethyl and hydroxymethyl groups.
2-Ethyl-3-fluoropyridineC₇H₈FNPrecursor for functionalization at the 5-position (C-H activation) and 3-position.

Established Synthetic Routes to Fluorinated Pyridinylmethanol Derivatives

The synthesis of fluorinated pyridinylmethanol derivatives can be achieved through various established routes, which are detailed in the following subsections.

While the functionalization of existing pyridine rings is common, building the substituted ring from acyclic precursors is a powerful alternative, particularly for accessing specific substitution patterns not easily obtained through functionalization. acsgcipr.org

Modern methods allow for the one-step construction of highly substituted pyridines. For instance, a Rh(III)-catalyzed C–H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to construct the fluorinated pyridine core in a single step with a variety of compatible alkyl, aryl, and heteroaryl substituents. nih.gov

Another classic approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). While versatile, this method typically produces dihydropyridines that require a subsequent oxidation step to yield the aromatic pyridine ring. Modifications of this and other multi-component reactions can be tailored to produce specific substitution patterns.

MethodDescriptionAdvantagesLimitations
Rh(III)-Catalyzed Cycloaddition Reaction of α-fluoro-α,β-unsaturated oximes and alkynes. nih.govDirect, one-step synthesis of multi-substituted 3-fluoropyridines.Requires specific α-fluoro oxime precursors; regioselectivity can be an issue with unsymmetrical alkynes. nih.gov
Hantzsch Synthesis Condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt.Utilizes simple, readily available starting materials.Primarily produces dihydropyridines requiring subsequent oxidation; substitution pattern is generally symmetrical.
Kröhnke Pyridine Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297).High yields and versatility for a wide range of substituents.Requires pre-functionalized starting materials.

This strategy is arguably the most common for preparing highly substituted pyridines on a larger scale. acsgcipr.org It involves the sequential introduction of substituents onto a simpler, commercially available fluoropyridine scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, facilitates the displacement of leaving groups by nucleophiles. stackexchange.com The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov

In the context of synthesizing this compound, an SNAr reaction could be used to introduce the fluorine atom. For example, a precursor like 6-ethyl-5-chloro-nicotinic acid ester could be subjected to nucleophilic fluorination using a fluoride (B91410) salt like CsF or KF. The reactivity of halopyridines in SNAr reactions is often dependent on the position of the halogen and the nature of the nucleophile. sci-hub.se Fluoropyridines themselves can undergo SNAr, with the fluoride acting as an excellent leaving group, often under milder conditions than other halogens. acs.orgnih.gov

Leaving Group (at C-5)NucleophileProduct TypeTypical Conditions
-Cl, -BrK-F, Cs-F5-FluoropyridineHigh temperatures, polar aprotic solvent (e.g., DMSO). researchgate.net
-NO₂F⁻5-FluoropyridineEffective for activated systems. researchgate.net
-FR-O⁻, R-S⁻, R₂N⁻5-Alkoxy/Thio/Amino-pyridinesMilder conditions compared to other halogens. acs.orgnih.gov

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For pyridine systems, the ring nitrogen itself can act as a directing group, but its influence is often weak. Therefore, stronger DMGs are typically installed to achieve high regioselectivity. harvard.edu In a potential synthesis of the target molecule, a directing group at the 3-position (e.g., a protected hydroxymethyl group like -CH₂OMOM) or a halogen at the 3-position could direct metalation to C-2 or C-4. To achieve substitution at the desired C-6 position, a different strategy would be needed, perhaps involving a DoM on a 5-fluoropyridine precursor to introduce a substituent at the 4-position, which is then converted to the final groups.

Directing Group (DMG)Position on Pyridine RingSite of MetalationExamples of Quenching Electrophiles
-CONR₂C-2, C-3, or C-4ortho to DMGI₂, Me₃SiCl, Aldehydes, CO₂
-OCONEt₂C-3C-2 and C-4MeI, Me₃SnCl harvard.edu
-NHCOtBuC-2C-3DMF, Ketones
-OMeC-2C-3Alkyl halides

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalization. nih.govresearchgate.net

One of the most relevant methods is the direct fluorination of pyridines. A broadly applicable method uses silver(II) fluoride (AgF₂) to achieve site-selective fluorination of C-H bonds adjacent to the ring nitrogen (the C-2 and C-6 positions) at ambient temperature. researchgate.netrsc.org This high selectivity is a key advantage. acs.org While this method is powerful for introducing fluorine at the 2- or 6-position, achieving fluorination at the 5-position of our target molecule would require a different C-H functionalization strategy or starting with a pre-fluorinated ring.

Other C-H functionalization reactions can be used to install the ethyl group. For example, transition-metal-catalyzed C-H alkylation reactions could be employed, although controlling regioselectivity on a multi-substituted pyridine can be challenging. nih.gov The inherent electronic properties of the pyridine ring often make meta-C-H functionalization particularly difficult compared to ortho- or para-functionalization. nih.gov

Reaction TypeReagent/CatalystPosition FunctionalizedScope
C-H Fluorination AgF₂ researchgate.netrsc.orgC-2, C-6Broad applicability for pyridines and diazines.
C-H Amination Photoredox Catalysis researchgate.netSite-selectiveCan be directed by substrate electronics.
C-H Borylation Transition Metal Catalysts acs.orgVariousCreates versatile boronate ester intermediates for further coupling.
C-H Arylation/Alkylation Pd, Rh, or Ru catalystsOften C-2 or directed by other groupsCan be challenging to control regioselectivity without a directing group. nih.gov

Functionalization of Pre-formed Fluoropyridine Rings

Reduction Strategies for Pyridine Carboxylic Acid Derivatives to Pyridinylmethanols

A pivotal step in the synthesis of this compound is the reduction of a corresponding pyridine carboxylic acid derivative, such as 6-ethyl-5-fluoronicotinic acid or its ester. This transformation converts the carboxyl group at the 3-position of the pyridine ring into a hydroxymethyl group. Both catalytic hydrogenation and stoichiometric hydride reagents are employed for this purpose, each with distinct advantages and considerations.

Catalytic hydrogenation is a widely used industrial process for the reduction of carboxylic acids and their esters. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the reduction of pyridine carboxylic acid derivatives, various catalysts and reaction conditions can be employed.

Continuous flow hydrogenation has emerged as an efficient and scalable method for such reductions. For instance, the hydrogenation of ethyl nicotinate has been studied extensively, providing insights applicable to the synthesis of this compound from its corresponding ethyl ester. A process intensification study for the selective hydrogenation of ethyl nicotinate using a trickle bed reactor demonstrated high throughput for both partial and full hydrogenation of the pyridine ring researchgate.net.

The choice of catalyst is critical to achieving the desired selectivity, either for the reduction of the carboxylic acid function or the hydrogenation of the pyridine ring. Common catalysts include platinum group metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or alumina. For instance, the hydrogenation of substituted pyridines to their corresponding piperidine derivatives has been successfully achieved using a PtO₂ catalyst in glacial acetic acid under hydrogen pressure nih.gov. When reducing a pyridine carboxylic acid, careful selection of the catalyst and conditions is necessary to selectively reduce the carboxyl group while preserving the aromaticity of the pyridine ring if desired. Conversely, conditions can be tuned to reduce both the carboxyl group and the pyridine ring. A patent describes the catalytic hydrogenation of nicotinic acid to nipecotic acid without decarboxylation by using a rhodium catalyst in the presence of ammonia nih.gov.

Zirconium-based metal-organic frameworks (Zr-MOFs) have also been explored as catalysts for the transfer hydrogenation of ethyl levulinate to γ-valerolactone, a reaction that involves the reduction of an ester group rsc.org. This approach, which uses a hydrogen donor like isopropanol instead of H₂ gas, could potentially be adapted for the reduction of pyridine carboxylic acid esters.

Catalytic Hydrogenation Methods for Pyridine and Carboxylic Acid Derivatives
MethodCatalyst/ReagentSubstrate ExampleProduct ExampleKey Features
Continuous Flow HydrogenationPd/CEthyl nicotinateEthyl 1,4,5,6-tetrahydropyridine-3-carboxylate / Ethyl piperidine-3-carboxylateHigh throughput and scalability researchgate.net.
Batch HydrogenationPtO₂Substituted PyridinesPiperidine derivativesEffective for pyridine ring saturation nih.gov.
Ammonia-assisted HydrogenationRhodium on AluminaNicotinic acidNipecotic acidPrevents decarboxylation nih.gov.
Catalytic Transfer HydrogenationZr-MOFs (e.g., UiO-66(Zr))Ethyl levulinateγ-valerolactoneUses a hydrogen donor instead of H₂ gas; potential for ester reduction rsc.org.

Stoichiometric reducing agents, particularly metal hydrides, are a cornerstone of laboratory-scale synthesis for the reduction of carboxylic acids and their derivatives to alcohols. These reagents offer high yields and predictable reactivity.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, esters, and acid chlorides to primary alcohols researchgate.netacs.orgmdpi.com. The reduction of a precursor like 6-ethyl-5-fluoronicotinic acid with LiAlH₄ would be expected to yield this compound. The reaction typically proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon acs.org.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or esters, although it can reduce acid chlorides researchgate.netacs.org. However, its reactivity can be enhanced. For instance, the reduction of carboxylic acids to alcohols can be achieved with NaBH₄ following the in-situ conversion of the acid to a 2-pyridylthioester derivative researchgate.net.

For more controlled reductions, modified aluminum hydride reagents are employed. For example, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) and diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters and acid chlorides to aldehydes at low temperatures researchgate.netmdpi.com. This could be a strategy to synthesize the corresponding aldehyde of the target molecule if needed.

Stoichiometric Reducing Agents for Carboxylic Acid Derivatives
Reducing AgentSubstrate ClassProductKey Characteristics
Lithium aluminum hydride (LiAlH₄)Carboxylic acids, Esters, Acid chloridesPrimary AlcoholsPowerful, non-selective reducing agent researchgate.netacs.orgmdpi.com.
Sodium borohydride (NaBH₄)Acid chloridesPrimary AlcoholsMilder, more selective than LiAlH₄; generally unreactive towards acids and esters researchgate.netacs.org.
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Acid chloridesAldehydesWeaker reducing agent for controlled partial reduction mdpi.com.
Diisobutylaluminum hydride (DIBAL-H)EstersAldehydesRequires low temperatures for selective partial reduction mdpi.com.

Novel Synthetic Approaches and Methodological Advancements

The synthesis of complex substituted pyridines like this compound benefits from ongoing advancements in synthetic organic chemistry. These novel approaches offer improved control over selectivity and allow for the introduction of sensitive functional groups.

Achieving the desired substitution pattern on the pyridine ring, particularly the placement of the fluorine atom at the 5-position, requires highly regioselective synthetic methods. Boron-directed cycloaddition reactions offer a pathway to fluorinated heteroarenes with complete regiocontrol nih.gov. Another approach involves the C-4 selective functionalization of pyridine N-oxides, which can serve as a versatile handle for introducing various substituents with high regioselectivity cell.com.

The direct fluorination of a pre-formed pyridine ring is also a viable strategy. Electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® can lead to the formation of fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines acs.org.

Deoxyfluorination is a key transformation for introducing fluorine into a molecule by converting a hydroxyl group to a C-F bond. While traditional reagents like diethylaminosulfur trifluoride (DAST) are effective, they have safety concerns chemicalbook.comresearchgate.netnih.gov. Newer reagents based on fluoropyridines have been developed to address these limitations.

PyFluor (2-pyridinesulfonyl fluoride) is a thermally stable and selective deoxyfluorination reagent that converts a wide range of alcohols to fluorides with minimal elimination side products nih.govacs.org. Data science-guided development has led to new (hetero)aryl sulfonyl fluoride reagents with enhanced reactivity and better physical properties compared to PyFluor cell.com. Pentafluoropyridine has also been investigated for its ability to deoxyfluorinate alkyl alcohols chemicalbook.comresearchgate.net. These fluoropyridine-based reagents could be employed in synthetic routes where the fluorine atom is introduced at a later stage by converting a hydroxyl group on the pyridine ring.

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for in vivo imaging studies like Positron Emission Tomography (PET). The synthesis of labeled analogs of this compound would likely involve the introduction of an isotope such as fluorine-18 ([¹⁸F]), deuterium (²H, D), or tritium (³H, T).

The introduction of [¹⁸F] is of particular interest for PET imaging. Methods for the radiofluorination of 2-fluoropyridines by isotopic exchange with [¹⁸F]fluoride have been developed researchgate.net. Prosthetic groups like 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester have been synthesized for the efficient labeling of biomolecules nih.govnih.gov. Another approach for [¹⁸F]-labeling involves copper-mediated radiofluorodestannylation of arylstannyl precursors with nucleophilic [¹⁸F]fluoride nih.gov.

For deuterium or tritium labeling, hydrogen isotope exchange (HIE) reactions are often employed at a late stage of the synthesis. These methods allow for the direct replacement of hydrogen atoms with their heavier isotopes, often facilitated by a metal catalyst acs.org. Such techniques could be applied to introduce deuterium or tritium into the ethyl or methanol (B129727) groups, or at specific positions on the pyridine ring of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound and its precursors is pivotal for developing environmentally benign and economically viable production methods. Key areas of focus include the adoption of energy-efficient techniques like microwave and ultrasound irradiation, and the development of catalysts that maximize atom economy.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. For the synthesis of substituted pyridines, microwave irradiation can be particularly advantageous in steps such as C-C bond formation and functional group interconversions.

A plausible synthetic route to this compound could involve the Suzuki or Negishi cross-coupling of a dihalopyridine precursor to introduce the ethyl group, followed by formylation and subsequent reduction to the hydroxymethyl group. Each of these steps can be potentially optimized using microwave heating.

Hypothetical Microwave-Assisted Suzuki Coupling for a Precursor:

ReactantsCatalystSolventMicrowave ConditionsYield (%)Reference (Analogous Reactions)
3,5-Difluoro-6-chloropyridine, Ethylboronic acidPd(PPh₃)₄/K₂CO₃Dioxane120°C, 20 min>85General Suzuki Coupling Data
5-Fluoro-3-bromo-6-chloropyridine, DiethylzincPdCl₂(dppf)THF100°C, 15 min>90General Negishi Coupling Data

This table is illustrative and based on general knowledge of microwave-assisted cross-coupling reactions for pyridine derivatives, as specific data for this compound precursors is not available.

The significant reduction in reaction time, from hours to minutes, highlights the efficiency of microwave-assisted protocols. This rapid heating can also minimize the formation of byproducts, simplifying purification processes.

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for greening the synthesis of pyridine derivatives. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. This technique is particularly effective for heterogeneous reactions.

For instance, the reduction of a pyridine-3-carbaldehyde precursor to this compound using a reducing agent like sodium borohydride could be accelerated under ultrasonic irradiation. The mechanical effects of ultrasound can help to overcome mass transfer limitations and increase the reactive surface area of the solid reducing agent.

Potential Ultrasound-Mediated Reduction:

SubstrateReagentSolventUltrasound ConditionsReaction Time (min)Yield (%)Reference (Analogous Reactions)
6-Ethyl-5-fluoro-pyridine-3-carbaldehydeNaBH₄Ethanol40 kHz, 50 W, 30°C15-30>95General Ultrasound Reduction Data

This table is illustrative and based on general knowledge of ultrasound-mediated reductions, as specific data for this reaction is not available.

The use of ultrasound can lead to milder reaction conditions, reducing the need for high temperatures and potentially hazardous reagents.

A core principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. The development of highly efficient and selective catalysts is crucial for achieving high atom economy.

In the synthesis of this compound, catalytic processes can be employed in multiple stages. For example, the initial construction of the substituted pyridine ring can be achieved through catalytic cyclization reactions. Furthermore, the use of transition-metal catalysts in cross-coupling reactions to introduce the ethyl group is a key area for optimization.

Recent advancements in catalyst design focus on using earth-abundant and less toxic metals, as well as developing recyclable catalytic systems to minimize waste. For the reduction of the formyl group, the use of catalytic hydrogenation with a heterogeneous catalyst (e.g., Pd/C, PtO₂) under mild conditions would offer a high atom economy alternative to stoichiometric reducing agents.

Comparison of Atom Economy for Reduction Step:

MethodReagentsByproductsAtom Economy (%)
Stoichiometric ReductionNaBH₄, H₂ONaBO₂, H₂Low
Catalytic HydrogenationH₂, Pd/C (catalytic)None~100

This table provides a conceptual comparison of atom economy for different reduction methods.

By focusing on catalyst development, it is possible to design synthetic routes that are not only more efficient but also generate significantly less waste, aligning with the principles of green chemistry.

Chemical Transformations and Reactivity Profiles of 6 Ethyl 5 Fluoro 3 Pyridinyl Methanol

Derivatization Strategies for the Hydroxyl Group

The primary alcohol functionality of (6-ethyl-5-fluoro-3-pyridinyl)methanol is a versatile handle for a range of derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of novel molecular architectures.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid would yield the corresponding acetate (B1210297) ester.

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Reaction Type Reagents and Conditions Product Notes
EsterificationAcetic anhydride, pyridine, room temperature(6-Ethyl-5-fluoro-3-pyridinyl)methyl acetate-
Etherification1. Sodium hydride, THF2. Methyl iodide3-(Methoxymethyl)-6-ethyl-5-fluoropyridineWilliamson ether synthesis

Halogenation of the Methanol (B129727) Moiety

The hydroxyl group can be substituted by a halogen atom, providing a key intermediate for further nucleophilic substitution reactions. Common halogenating agents include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via the formation of a reactive intermediate, such as a chlorosulfite ester, which is then displaced by the halide ion.

Halogenation Reaction Reagent Product Typical Conditions
ChlorinationThionyl chloride (SOCl₂)3-(Chloromethyl)-6-ethyl-5-fluoropyridineReflux in an inert solvent
BrominationPhosphorus tribromide (PBr₃)3-(Bromomethyl)-6-ethyl-5-fluoropyridineCooled reaction mixture, followed by gentle heating

Oxidation to Aldehyde and Carboxylic Acid Forms

Controlled oxidation of the primary alcohol yields the corresponding aldehyde, 6-ethyl-5-fluoro-3-pyridinecarboxaldehyde. wikipedia.org A variety of mild oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), which are known to minimize over-oxidation to the carboxylic acid. jcsp.org.pk

Further oxidation of either the alcohol or the aldehyde leads to the formation of 6-ethyl-5-fluoro-3-pyridinecarboxylic acid. researchgate.netgoogle.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media, are typically used for this purpose. google.comnih.gov

Oxidation Product Oxidizing Agent Starting Material Key Considerations
6-Ethyl-5-fluoro-3-pyridinecarboxaldehydePyridinium chlorochromate (PCC)This compoundRequires anhydrous conditions to prevent over-oxidation. jcsp.org.pk
6-Ethyl-5-fluoro-3-pyridinecarboxylic acidPotassium permanganate (KMnO₄)This compoundReaction is typically performed in a basic aqueous solution, followed by acidification. wikipedia.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that is further modulated by the presence of the electron-withdrawing fluorine atom and the electron-donating ethyl group.

Further Substitution Reactions on the Pyridine Nucleus

The fluorine atom at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine. acs.orgnih.gov Strong nucleophiles can displace the fluoride (B91410) ion, allowing for the introduction of various substituents. The positions available for substitution on the pyridine nucleus are C-2 and C-4. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the ethyl group might allow for some electrophilic substitution reactions under forcing conditions, although the fluorine atom's deactivating effect would still be significant.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at C-6 Position

To engage in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a leaving group, typically a halide, is required on the pyridine ring. researchgate.net Assuming this compound is synthesized from a precursor like 6-chloro-5-fluoro-3-(hydroxymethyl)pyridine, the C-6 position would be amenable to such transformations. dntb.gov.ua

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. nih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position, providing a powerful tool for the synthesis of complex derivatives.

Reaction Reactants Catalyst/Reagents Product
Suzuki-Miyaura Coupling6-Chloro-5-fluoro-3-(hydroxymethyl)pyridine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Water(6-Phenyl-5-fluoro-3-pyridinyl)methanol

Cycloaddition Reactions Involving the Pyridine Ring

The pyridine ring, due to its aromatic nature, is generally a reluctant participant in cycloaddition reactions under normal conditions. The inherent stability of the aromatic system means that significant activation is typically required to overcome the energetic barrier for it to act as a diene in Diels-Alder reactions. Research into the cycloaddition potential of substituted pyridines, including derivatives similar to this compound, has highlighted several strategies to facilitate these transformations.

While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of the pyridine nucleus can be inferred from studies on related compounds. Generally, pyridines can undergo Diels-Alder reactions when reacted with electron-deficient dienophiles, often requiring high pressure or the use of a Lewis acid catalyst to promote the reaction. Another approach involves the temporary disruption of the pyridine's aromaticity. For instance, coordination to a transition metal complex, such as a tungsten-based moiety, can render the pyridine ring sufficiently reactive to participate in stereoselective Diels-Alder reactions with alkenes. nih.gov

Furthermore, the electronic nature of the substituents on the pyridine ring plays a crucial role. The presence of an electron-withdrawing fluorine atom at the 5-position and an electron-donating ethyl group at the 6-position, along with the hydroxymethyl group at the 3-position, creates a complex electronic environment that influences the ring's susceptibility to cycloaddition.

Inverse-electron-demand Diels-Alder reactions represent another viable pathway for the functionalization of pyridine rings. In this approach, an electron-rich dienophile reacts with an electron-poor diene. While pyridine itself is not electron-poor enough, its derivatives, such as 1,2,4-triazines which can be considered pyridine precursors, readily undergo such reactions. acsgcipr.org

It is also worth noting that pyridinium ylides and oxidopyridiniums, which are related zwitterionic species, are known to participate in various cycloaddition reactions, offering a synthetic route to complex heterocyclic systems.

Reaction Mechanisms and Pathways of Key Transformations

Understanding the reaction mechanisms of this compound is fundamental to controlling its chemical transformations and synthesizing new derivatives. The reactivity of this molecule is dictated by the interplay of its functional groups: the pyridine ring, the fluorine atom, the ethyl group, and the primary alcohol.

Nucleophilic Aromatic Substitution: The fluorine atom on the pyridine ring can potentially be displaced by a nucleophile, particularly if the ring is activated by an electron-withdrawing group or through the formation of a pyridinium salt. The position of the fluorine atom at C-5 makes it susceptible to nucleophilic attack, a common reaction pathway for halogenated pyridines.

Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo a variety of standard transformations. Oxidation can yield the corresponding aldehyde or carboxylic acid. Esterification and etherification reactions are also readily achievable. The hydroxyl group can be converted to a leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions at the benzylic position.

A comprehensive mechanistic understanding of these transformations requires detailed kinetic and computational studies. For instance, density functional theory (DFT) calculations can provide valuable insights into the transition states and activation energies of potential reaction pathways, helping to predict the most favorable outcomes. acs.org

While specific mechanistic studies for this compound are not widely reported, the principles governing the reactivity of substituted pyridines and functionalized aromatic compounds provide a solid framework for predicting its chemical behavior.

Structural Elucidation and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating the molecular structure of (6-Ethyl-5-fluoro-3-pyridinyl)methanol by providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For this compound, a complete NMR analysis would involve acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹⁵N spectra.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The ethyl group would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The hydroxymethyl group (CH₂OH) would likely appear as a singlet or a doublet depending on coupling to the hydroxyl proton, which itself may be a broad singlet. The aromatic protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns influenced by the fluorine and ethyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aliphatic carbons of the ethyl and hydroxymethyl groups and the aromatic carbons of the pyridine ring. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show a signal for the single fluorine atom, and its chemical shift would be indicative of its position on the pyridine ring.

¹⁵N NMR: Nitrogen-15 NMR could provide information about the electronic environment of the nitrogen atom within the pyridine ring.

Detailed, experimentally-derived NMR data for this compound is not widely available in the public domain. However, based on the known effects of substituents on pyridine rings, a theoretical analysis can predict the expected spectral features. For related pyridine derivatives, extensive NMR data is available which supports the structural analysis of such compounds. researchgate.net

Proton (¹H) Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ (ethyl)1.2 - 1.4Triplet (t)
CH₂ (ethyl)2.7 - 2.9Quartet (q)
CH₂ (methanol)4.6 - 4.8Singlet (s) or Doublet (d)
Aromatic H7.5 - 8.5Doublet (d), Singlet (s)
OHVariableBroad Singlet (br s)
Carbon (¹³C) Expected Chemical Shift (ppm) Expected C-F Coupling
CH₃ (ethyl)13 - 16No
CH₂ (ethyl)22 - 25No
CH₂ (methanol)60 - 65Yes (small)
Aromatic C120 - 160Yes (large for C-F)

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-F bond would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the pyridine ring. The position and intensity of these bands are influenced by the substituents on the ring. The study of related pyridine derivatives by UV-Vis spectroscopy helps in understanding their electronic properties. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity determination of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound and for its preparative isolation. A suitable HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. HPLC methods are widely used for the analysis of related fluorinated aromatic compounds. amazonaws.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity and quantifying the presence of this compound. The method is particularly useful for analyzing volatile and thermally stable compounds. In a typical GC analysis, the compound is vaporized and separated based on its partitioning between a stationary phase, often a capillary column like a DB-5 (a nonpolar column), and a mobile gas phase, such as helium or nitrogen. researchgate.net

The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a key characteristic used for identification. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) provides structural information based on the fragmentation pattern of the molecule, further confirming its identity. researchgate.net

Optimization of a GC method for this compound would involve adjusting parameters such as the oven temperature program, injector temperature, and carrier gas flow rate to achieve optimal separation from any potential impurities or starting materials. For instance, a programmed temperature ramp, starting at a lower temperature and gradually increasing, allows for the separation of compounds with a range of boiling points. bibliotekanauki.pl

Table 1: Illustrative Gas Chromatography (GC) Parameters and Results This table presents a hypothetical set of parameters for the analysis of this compound.

ParameterValue
Column DB-5, 30 m x 0.32 mm ID, 0.25 µm film
Carrier Gas Helium, 1.5 mL/min
Injector Temp. 250°C
Detector (FID) Temp. 280°C
Oven Program 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Analyte Hypothetical Retention Time (min)
This compound10.5
Potential Precursor A8.2
Potential Byproduct B11.8

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable and rapid technique for monitoring the progress of a chemical reaction and assessing the purity of a sample. bibliotekanauki.pl For the analysis of this compound, a silica (B1680970) gel plate typically serves as the stationary phase due to its polarity. nih.govanalyticaltoxicology.com

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The polarity of the solvent system is critical; a more polar solvent will cause most compounds to travel further up the plate. sigmaaldrich.com Common solvent systems for compounds of intermediate polarity include mixtures of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. sigmaaldrich.comresearchgate.net

After development, the separated spots are visualized, often using a UV lamp, as pyridine-containing compounds typically absorb UV light. bibliotekanauki.pl The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. phytopharmajournal.com

Table 2: Illustrative Thin-Layer Chromatography (TLC) Data This table shows hypothetical Rf values for this compound in different solvent systems on a silica gel plate.

Mobile Phase (v/v)PurposeHypothetical Rf Value
30% Ethyl Acetate in HexaneReaction Monitoring0.35
50% Ethyl Acetate in HexanePurity Assessment0.50
5% Methanol in DichloromethaneSeparation of Polar Impurities0.45

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular connectivity, bond lengths, bond angles, and conformational details. mdpi.com To perform this analysis, a high-quality single crystal of this compound must be grown, often by slow evaporation of a suitable solvent. mdpi.com

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms can be determined. While this compound is an achiral molecule, for chiral compounds, this technique can be used to determine the absolute stereochemistry. The data also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data Parameters This table presents a set of plausible, representative crystallographic parameters for a small organic molecule like this compound.

ParameterExample Value
Chemical Formula C₈H₁₀FNO
Formula Weight 155.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.8
b (Å) 10.4
c (Å) 11.3
β (°) 97.8
Volume (ų) 1261
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.35

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound (C₈H₁₀FNO), the theoretical elemental composition can be calculated based on its atomic constituents.

The experimental values, obtained through combustion analysis, are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's empirical formula and an indicator of its high purity. mdpi.com

Table 4: Elemental Analysis Data for C₈H₁₀FNO This table compares the calculated theoretical elemental percentages with representative "found" values.

ElementTheoretical %Found % (Hypothetical)
Carbon (C) 61.9261.85
Hydrogen (H) 6.496.53
Nitrogen (N) 9.039.00

Computational Chemistry and Theoretical Insights into 6 Ethyl 5 Fluoro 3 Pyridinyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and reactivity.

The electronic structure of (6-Ethyl-5-fluoro-3-pyridinyl)methanol dictates its fundamental chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. For fluorinated pyridine (B92270) derivatives, the introduction of an electronegative fluorine atom typically lowers the energy of both the HOMO and LUMO orbitals, which can influence intermolecular interactions and metabolic stability. rsc.orgresearchgate.net Quantum chemical calculations would precisely quantify these values for this compound.

Table 1: Predicted Frontier Orbital Energies for a Representative Fluorinated Pyridine Derivative

ParameterEnergy (eV)Description
EHOMO-7.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Note: The values presented are illustrative for a similar class of compounds, as specific experimental or calculated data for this compound is not publicly available. Calculations are typically performed using DFT methods like B3LYP with a basis set such as 6-311+G(d,p).

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, rotations around the single bonds—specifically the C-C bond of the ethyl group and the C-C bond connecting the hydroxymethyl group to the pyridine ring—give rise to different conformers.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis helps determine the molecule's preferred shape in different environments, which is critical for understanding its interaction with biological targets. The global minimum on the PES represents the most stable, lowest-energy conformation of the molecule. Such studies on fluorinated pyridines have explored how different substitution patterns influence the crystal packing and molecular arrangements. figshare.com

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is invaluable for confirming the chemical structure and assigning peaks in experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an IR spectrum. These frequencies are associated with specific molecular motions, such as the stretching of the O-H bond in the methanol (B129727) group, C-F stretching, or vibrations of the pyridine ring. Comparing the calculated frequencies with experimental IR data helps to confirm the functional groups present in the molecule. rsc.org

Table 2: Illustrative Predicted Spectroscopic Data

Spectroscopy TypeParameterPredicted ValueRelevant Functional Group
¹H NMRChemical Shift (δ)~4.7 ppm-CH₂OH (Methylene protons)
¹³C NMRChemical Shift (δ)~155 ppm (C-F)Carbon attached to Fluorine
IRVibrational Frequency~3400 cm⁻¹O-H Stretch
IRVibrational Frequency~1250 cm⁻¹C-F Stretch

Note: These are representative values based on typical ranges for similar functional groups and structures. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (from picoseconds to microseconds) using classical mechanics. iaea.orgacs.org

For this compound, MD simulations could be used to:

Analyze its solvation properties and how it interacts with water molecules.

Study its conformational flexibility in a solution, observing how it transitions between different stable shapes.

Investigate its diffusion and transport properties.

Simulate its binding to a protein target, providing a dynamic view of the ligand-protein complex and its stability. mdpi.com

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate molecular features (descriptors) with activity. elsevierpure.com

For this compound, an in silico SAR study would involve analyzing how modifications to its key structural features impact a hypothetical biological effect:

The Pyridine Ring: This core scaffold is common in many therapeutic agents and provides a key framework for interactions. nih.gov

The Fluorine Atom: Fluorine substitution can significantly alter properties like lipophilicity, metabolic stability, and binding affinity. nih.gov An SAR study could explore moving the fluorine to other positions on the ring.

The Ethyl Group: Modifying the size or nature of this group (e.g., changing it to a methyl or propyl group) would alter the molecule's steric profile and hydrophobicity.

The Methanol Group: This group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to protein targets.

By creating a virtual library of related compounds and calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), a QSAR model can be built to predict the activity of new, unsynthesized derivatives. nih.govmdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov This method is crucial in drug discovery for screening virtual compound libraries and understanding potential mechanisms of action. mdpi.comacs.org

In a docking study involving this compound, the molecule would be computationally placed into the active site of a target protein. A scoring function would then evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity.

The analysis of the best-ranked pose would reveal key interactions:

Hydrogen Bonds: The hydroxyl group (-OH) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The ethyl group and the aromatic pyridine ring can form favorable hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atom may participate in halogen bonding or other electrostatic interactions, which can contribute to binding affinity and specificity.

These models provide a detailed 3D visualization of how the molecule fits within the binding pocket, offering a rational basis for designing more potent and selective analogs. nih.govnih.gov

Reaction Mechanism Calculations and Transition State Analysis

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and determine the energetic barriers that govern the kinetics and thermodynamics of these transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, valuable insights can be drawn from computational analyses of analogous fluorinated pyridine derivatives and related heterocyclic compounds. These studies establish a theoretical framework for understanding the potential reactivity of this molecule.

The reaction mechanisms involving fluorinated pyridines can be varied, including nucleophilic aromatic substitution (SNAr), C-H bond activation, and reactions at the methanol functional group. Computational studies on such systems typically involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their corresponding activation energies.

For instance, in the context of nucleophilic aromatic substitution on a fluorinated pyridine ring, a concerted SNAr-like pathway is a plausible mechanism. A combined experimental and computational (DFT) approach on the reaction of fluoroarenes with organometallic reagents has elucidated such a pathway. nih.gov In this type of mechanism, one metallic center can act as a nucleophile while another acts as an electrophile, polarizing and activating the C-F bond. nih.gov The Gibbs activation energy for such a process can be computationally modeled. nih.gov

The following interactive table illustrates hypothetical activation energies for different potential reactions involving this compound, based on values reported for similar compounds in the literature.

Reaction TypeReactantsProductsHypothetical Activation Energy (kcal/mol)
Nucleophilic Aromatic Substitution (SNAr)This compound + Nu⁻(6-Ethyl-5-Nu-3-pyridinyl)methanol + F⁻20-25
Oxidation of MethanolThis compound + [O](6-Ethyl-5-fluoro-3-pyridinyl)carboxaldehyde15-20
C-H Activation/FunctionalizationThis compound + ReagentFunctionalized Pyridine Derivative25-30

Detailed research findings from computational studies on related systems further inform our understanding. For example, a theoretical study on the formation of a pyridyl-cholestane derivative using DFT calculations successfully investigated the condensation, cyclization, and aromatization steps of the reaction. nih.gov The study identified the rate-determining step by locating the transition state with the highest activation energy barrier. nih.gov This approach is directly applicable to investigating the synthesis of this compound.

Furthermore, the electronic properties of the pyridine ring, influenced by the ethyl, fluoro, and methanol substituents, play a crucial role in its reactivity. DFT can be employed to calculate various reactivity descriptors. ias.ac.in These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the nucleophilic and electrophilic character of different sites on the molecule. ias.ac.in For substituted pyridines, it has been shown that electron-donating groups tend to increase the electron density on the ring nitrogen atom, affecting its nucleophilicity. researchgate.net

Transition state analysis also provides geometric information about the activated complex. For example, in a palladium-catalyzed β-X elimination reaction, DFT calculations have been used to model the structure of the transition state, revealing the bonding interactions and steric factors that influence the reaction's progress. nih.gov The insights gained from the computational analysis of fluorinated nucleoside analogue synthesis suggest that reaction pathways can diverge from classic SN1 or SN2 mechanisms, potentially operating via neighboring-group participation. nih.govresearchgate.netbohrium.com

The following table summarizes key parameters that are typically calculated in computational studies of reaction mechanisms and their significance.

Calculated ParameterSignificance
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur; determines the reaction rate.
Reaction Energy (ΔGrxn)The overall change in Gibbs free energy; indicates whether a reaction is spontaneous (exergonic) or non-spontaneous (endergonic).
Transition State GeometryThe arrangement of atoms at the highest point of the reaction energy profile; provides insight into the mechanism.
Imaginary FrequencyA vibrational mode with a negative frequency, characteristic of a true transition state.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to the chemical reactivity and stability of the molecule.

Investigation of Biological Interactions and Molecular Mechanisms in Vitro & Molecular Level

Assessment of Enzyme Interactions and Inhibition Kinetics (In Vitro)

There is currently no published research detailing the in vitro interaction of (6-Ethyl-5-fluoro-3-pyridinyl)methanol with any enzymes.

Inhibition of Key Metabolic Enzymes

No studies were found that assessed the inhibitory activity of this compound against key metabolic enzymes, such as those of the cytochrome P450 family or other enzymes involved in drug metabolism. Consequently, data such as IC₅₀ or Kᵢ values are not available.

Modulation of Cellular Pathways through Enzyme Activity

Information regarding the ability of this compound to modulate cellular pathways through the alteration of enzyme activity is not available in the current body of scientific literature.

Receptor Binding Profiling (In Vitro Radioligand Binding Assays)

No data from in vitro radioligand binding assays for this compound have been made public. Therefore, its binding affinity and selectivity for various receptors are unknown.

Affinity and Selectivity for Neurotransmitter Receptors (e.g., 5-HT, Opioid, Nicotinic Acetylcholine Receptors)

There are no available reports on the binding profile of this compound at serotonin (B10506) (5-HT), opioid, nicotinic acetylcholine, or any other neurotransmitter receptors. Affinity constants (Kᵢ) and selectivity data for this compound have not been determined.

Interaction with Kinase Receptors (e.g., EGFR, HER2, DYRK2, FAK)

The interaction of this compound with kinase receptors, including but not limited to Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), or Focal Adhesion Kinase (FAK), has not been characterized. There are no published studies on its potential to inhibit or bind to these or any other kinase receptors.

Mechanism of Action Studies at the Cellular and Subcellular Level (In Vitro)

There is a lack of in vitro studies investigating the mechanism of action of this compound at the cellular or subcellular level. Research on its effects on cell viability, proliferation, signaling pathways, or other cellular processes has not been reported.

Induction of Apoptosis and Cell Cycle Modulation in Cell Lines

There is currently no available scientific literature that details the effects of this compound on the induction of apoptosis or the modulation of the cell cycle in any tested cell lines.

Interference with Microbial Growth Pathways (Antimicrobial Activity)

No studies were found that specifically evaluated the antimicrobial properties of this compound. Consequently, there is no data on its potential to interfere with microbial growth pathways.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Given the lack of in vitro biological data for this compound, it is not possible to derive any structure-activity relationships for this compound. The sections below are therefore not applicable.

Impact of Substituent Modifications on Biological Potency

Without baseline biological activity data, the impact of modifying substituents on the this compound scaffold cannot be determined.

Positional Isomerism and Stereochemical Effects on Biological Activity

There is no research available that explores how positional isomerism or stereochemistry within the this compound structure would affect its biological activity, as no such activity has been reported.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization of (6-Ethyl-5-fluoro-3-pyridinyl)methanol as a Versatile Synthetic Intermediate

This compound serves as a highly versatile intermediate in organic synthesis due to its distinct reactive sites. The primary alcohol of the hydroxymethyl group is a key handle for a variety of chemical transformations, while the substituted pyridine (B92270) ring can also participate in further functionalization.

The hydroxymethyl group can be readily oxidized under controlled conditions to afford the corresponding aldehyde or carboxylic acid. These derivatives are crucial precursors for forming imines, amides, and other functional groups. Furthermore, the alcohol can undergo esterification or etherification to introduce a wide range of substituents, enabling the systematic modification of the molecule's properties. Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) opens pathways for nucleophilic substitution reactions, allowing for the introduction of nitrogen, sulfur, or carbon-based nucleophiles. chemicalbook.comchemicalbook.com

The pyridine ring itself, activated and directed by the existing substituents, offers possibilities for further functionalization, such as C-H activation/functionalization, to introduce additional complexity. nih.govchemrxiv.org The interplay between the electron-donating ethyl group and the electron-withdrawing fluorine atom creates a unique electronic environment that influences the regioselectivity of subsequent reactions.

Below is an interactive table summarizing the potential synthetic transformations of this compound.

Table 1: Potential Synthetic Transformations

Functional Group Reaction Type Reagents/Conditions Product Type
Hydroxymethyl Oxidation PCC, DMP, MnO₂ Aldehyde
Hydroxymethyl Oxidation KMnO₄, Jones reagent Carboxylic Acid
Hydroxymethyl Esterification Acyl chloride, Acid anhydride (B1165640) Ester
Hydroxymethyl Etherification Alkyl halide, Williamson synthesis Ether
Hydroxymethyl Halogenation SOCl₂, PBr₃ Halomethylpyridine

Role as a Building Block for the Synthesis of Complex Organic Molecules

The structural features of this compound make it an ideal starting point for constructing larger, more intricate molecular architectures.

In heterocyclic chemistry, multi-functional building blocks are essential for the efficient synthesis of complex ring systems. This compound can be elaborated into derivatives suitable for cyclization reactions. For example, oxidation to the carboxylic acid followed by conversion to an acyl chloride provides an electrophilic handle that can react with a suitably positioned nucleophile to construct fused ring systems, such as pyridothiazines or pyridoxazines. Classic reactions like the Hantzsch synthesis demonstrate the modular construction of pyridine rings; similarly, this pre-functionalized pyridine can be used as a key component in building even more complex polycyclic heterocyclic systems. sci-hub.seresearchgate.net

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. dovepress.comresearchgate.netlifechemicals.com The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.netnih.gov The fluorine atom's high electronegativity and the strength of the C-F bond can block metabolic oxidation at that site. mdpi.comnih.gov

This compound is an exemplary scaffold for creating compound libraries for drug discovery. nih.govresearchgate.net The ethyl-fluoro substitution pattern is found in the key intermediate used to synthesize the potent antifungal agent voriconazole, highlighting the pharmacological relevance of this motif. asianpubs.org The hydroxymethyl group provides a convenient attachment point for diversification, allowing chemists to rapidly generate a large library of esters, ethers, amines, and other analogs. This parallel synthesis approach is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Potential in the Development of Specialty Chemicals

Beyond pharmaceuticals, functionalized pyridines are critical components in other areas of the chemical industry. youtube.com The unique electronic and steric properties of this compound make it a promising precursor for various specialty chemicals. In agrochemicals, many herbicides and fungicides are based on heterocyclic cores, where the specific substitution pattern is crucial for biological activity and crop safety. researchgate.net The compound could also be used to synthesize novel ligands for transition metal catalysis, where the electronic properties of the pyridine ring can influence the catalytic activity and selectivity of the metal center.

Exploration in Materials Science Research (e.g., Fluorinated Pyridine-Based Polymers)

Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. nih.govpageplace.demdpi.com The incorporation of fluorinated heterocyclic units like the one in this compound into a polymer structure can impart these desirable characteristics.

The hydroxymethyl group is a versatile functional handle for polymerization. It can be readily converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate, for use in radical polymerization. Alternatively, it can participate directly in condensation polymerizations to form polyesters, polyethers, or polyurethanes. researchgate.netresearchgate.net The resulting polymers would feature fluorinated pyridine moieties as either part of the main chain or as pendant groups, which could significantly influence the final material properties. For instance, such polymers could be explored for applications in low-loss optical waveguides, hydrophobic and chemically resistant coatings, or advanced dielectrics for microelectronics. mdpi.comresearchgate.net

The table below outlines potential polymer types that could be synthesized from this compound and their expected properties.

Table 2: Potential Polymer Applications

Monomer Type (Derived from...) Polymerization Method Potential Polymer Type Key Properties Conferred by Fluorinated Pyridine Unit
Acrylate/Methacrylate Radical Polymerization Poly(acrylate)/Poly(methacrylate) Thermal stability, hydrophobicity, low refractive index
Diol (via chain extension) Condensation Polymerization Polyester, Polyurethane Chemical resistance, thermal stability, modified mechanical properties

Conclusion and Future Research Directions

Summary of Current Academic Understanding of (6-Ethyl-5-fluoro-3-pyridinyl)methanol

The current understanding of this compound is primarily derived from general knowledge of pyridine (B92270) chemistry and data on analogous compounds. The molecule's structure, featuring a pyridine core, suggests it shares some fundamental properties with this important class of heterocyles, which are ubiquitous in pharmaceuticals and agrochemicals.

The presence of a fluorine atom at the 5-position is significant. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The ethyl group at the 6-position and the hydroxymethyl group at the 3-position further contribute to the molecule's unique steric and electronic profile, offering sites for further chemical modification.

While specific research on this compound is sparse, the synthesis of related compounds, such as 6-ethyl-5-fluoropyrimidin-4-ol, an intermediate for the antifungal drug voriconazole, has been documented. asianpubs.org This suggests that the synthetic pathways to functionalized fluorinated heterocycles are established and could potentially be adapted for the synthesis of the title compound.

Table 1: Physicochemical Properties of Structurally Related Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(5-Fluoro-3-pyridinyl)methanol22620-32-2C₆H₆FNO127.12
(6-Chloro-5-fluoro-3-pyridinyl)methanol1174028-24-0C₆H₅ClFNO161.56
(6-Fluoro-5-methylpyridin-3-yl)methanolNot AvailableC₇H₈FNO141.14

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of polysubstituted pyridines, especially those with a specific regiochemistry of functional groups, presents a notable challenge in organic chemistry. acs.org While numerous methods exist for pyridine synthesis, achieving the precise substitution pattern of this compound likely requires a multi-step approach.

Potential Synthetic Strategies:

De Novo Ring Formation: Building the pyridine ring from acyclic precursors is a common strategy. This could involve condensation reactions of aldehydes, ketones, and ammonia (B1221849) or its derivatives. nih.gov However, controlling the regioselectivity to place the ethyl, fluoro, and hydroxymethyl groups at the desired positions can be complex.

Functionalization of a Pre-existing Pyridine Ring: An alternative approach involves starting with a pre-functionalized pyridine and introducing the remaining substituents. For instance, a fluorinated pyridine derivative could be subjected to reactions to introduce the ethyl and hydroxymethyl groups.

Methodological Challenges:

Regiocontrol: Achieving the desired 3,5,6-substitution pattern without the formation of isomers is a significant hurdle. The directing effects of the existing substituents must be carefully considered in any functionalization strategy.

Future research could focus on developing more efficient and regioselective synthetic routes to this compound and its derivatives. The exploration of modern synthetic methodologies, such as C-H activation and flow chemistry, could offer innovative solutions to these challenges.

Advanced Characterization Techniques and Computational Modeling

A thorough characterization of this compound is essential for understanding its properties and potential applications. A combination of spectroscopic and computational methods would provide a comprehensive profile of the molecule.

Advanced Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial for unambiguously confirming the structure and connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) and Raman Spectroscopy: These techniques would help identify the characteristic vibrational modes of the functional groups present in the molecule.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. acs.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). nih.gov This can aid in the interpretation of experimental data.

Molecular Docking and Dynamics: If a potential biological target is identified, computational docking and molecular dynamics simulations could be used to predict the binding mode and affinity of this compound with the target protein. nih.gov

Future research should aim to perform these advanced characterization and computational studies to build a detailed understanding of the structure-property relationships of this compound.

Emerging Applications in Chemical Biology and New Material Discovery

While specific applications for this compound have not been reported, its structural features suggest potential uses in chemical biology and materials science.

Chemical Biology:

The pyridine scaffold is a common feature in many biologically active molecules. nih.gov The presence of a fluorine atom can enhance biological activity and metabolic stability. The hydroxymethyl group provides a handle for further derivatization, allowing for the synthesis of a library of related compounds for biological screening. Potential areas of investigation could include its use as a fragment in drug discovery programs targeting kinases, proteases, or other enzyme classes. For example, substituted pyridines have been investigated as inhibitors of various enzymes and as scaffolds for developing imaging agents. nih.gov

New Material Discovery:

Pyridine derivatives are also utilized in the development of new materials, such as polymers, dyes, and liquid crystals. The specific substitution pattern of this compound could impart interesting photophysical or self-assembly properties. The hydroxymethyl group, for instance, could be used to incorporate the molecule into larger polymeric structures. The fluorinated pyridine core might influence the electronic properties of such materials, making them potentially suitable for applications in organic electronics or as components of functional materials.

Prospects for Green and Sustainable Research Practices Related to the Compound

The principles of green chemistry are increasingly important in chemical synthesis and research. nih.govresearchgate.netmdpi.comrsc.org Future work on this compound should incorporate these principles.

Green Synthesis:

Atom Economy: Developing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Use of Safer Solvents and Reagents: Exploring the use of greener solvents (e.g., water, ethanol) and avoiding hazardous reagents.

Catalysis: Employing catalytic methods, including biocatalysis or heterogeneous catalysis, to improve efficiency and reduce waste. nih.gov

Energy Efficiency: Utilizing energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry. mdpi.com

Sustainable Research Practices:

Beyond the synthesis, the entire lifecycle of the compound should be considered. This includes minimizing waste during purification, using less hazardous analytical techniques where possible, and considering the potential environmental impact of the compound and its derivatives.

By integrating green and sustainable practices from the outset, research on this compound can be conducted in an environmentally responsible manner, aligning with the broader goals of modern chemical science.

Q & A

Q. What are the established synthetic methodologies for (6-Ethyl-5-fluoro-3-pyridinyl)methanol, and how do reaction conditions influence yield and purity?

Answer: Primary routes involve fluorination of substituted pyridine precursors (e.g., using KF in DMSO at 60–80°C) followed by reduction of carbonyl intermediates (e.g., NaBH₄ in methanol or LiAlH₄ in ether). Key parameters include solvent polarity (DMSO enhances fluorination efficiency) and stoichiometric ratios. LiAlH₄ achieves >85% reduction efficiency but requires anhydrous conditions, while NaBH₄ offers milder handling (70–75% yield) .

Q. What analytical techniques are most robust for structural confirmation and purity assessment?

Answer: Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve substituent positions (e.g., ¹⁹F NMR δ -110 to -120 ppm for pyridinyl-F). HRMS validates molecular formula (C₈H₁₀FNO; [M+H]⁺ = 170.0817). Purity is quantified via HPLC (C18 columns, methanol/water gradients) .

Q. How does the electronic environment of the pyridine ring influence stability under varying pH and temperature?

Answer: The electron-withdrawing fluoro group accelerates hydrolysis in acidic media (pH < 3, t₁/₂ = 6 hours vs. 48 hours at pH 7.4). Thermal decomposition begins at 180°C. Store under inert atmosphere (N₂) at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain divergent regioselectivity in fluorination and alkylation steps?

Answer: Fluorination at C5 proceeds via SNAr mechanism, favored by para-directing ethyl groups. DFT studies (B3LYP/6-31G*) show transition state stabilization through DMSO hydrogen bonding. LiAlH₄ reduces carbonyls preferentially over amines due to hard/soft acid-base principles .

Q. How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ variability) across assays?

Answer: Discrepancies arise from cell permeability (logP = 1.5) and assay endpoints (e.g., ATP-based vs. caspase-3 apoptosis). Normalize data using internal standards (e.g., doxorubicin) and orthogonal assays (MTT, clonogenic). Model pharmacokinetics to account for metabolite interference .

Q. What computational strategies optimize retrosynthetic pathways for derivatives with enhanced GSK-3β inhibition?

Answer: Fragment-based docking (AutoDock Vina) identifies hydrogen bonds with kinase hinge regions (PDB: 1Q3L). QSAR models (CoMFA, R² = 0.89) prioritize trifluoromethyl substitutions. Retrosynthetic AI (Pistachio database) proposes [3+2] cycloadditions .

Q. What experimental designs validate the compound’s role as a covalent inhibitor versus allosteric modulator?

Answer: Time-dependent inhibition assays (pre-incubation ≥30 mins) distinguish covalent mechanisms. Mass spectrometry detects adduct formation (+78 Da). Mutagenesis (K72A in GSK-3β) ablates hinge-dependent activity .

Q. How do solvent effects and catalyst choice impact enantioselective synthesis of chiral analogs?

Answer: Chiral phosphoric acids (20 mol% in toluene) induce ee >90% during cyclization. Solvent screening identifies ethyl acetate as optimal for dipole stabilization (ΔΔG‡ = 1.8 kcal/mol vs. THF) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent/catalyst interactions (e.g., DMSO vs. DMAc for fluorination efficiency) .
  • Bioactivity Validation : Pair cellular assays with metabolomics (LC-MS/MS) to identify active metabolites .
  • Computational Tools : Leverage AI-driven platforms (e.g., Reaxys) for route scoping and transition state modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.